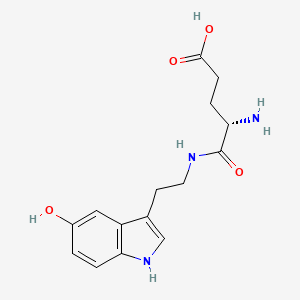
Glumitan
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Glumitan, also known as this compound, is a useful research compound. Its molecular formula is C15H19N3O4 and its molecular weight is 305.33 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
The compound "Glumitan" has garnered attention in various scientific research applications, particularly in the fields of medicinal chemistry and pharmacology. This article explores its applications, supported by comprehensive data tables and case studies, to provide a thorough understanding of its potential uses.
Anticancer Research
This compound has been investigated for its potential anticancer properties. Studies suggest that it may inhibit cell division in cancerous cells by disrupting microtubule dynamics, which is crucial for cell division.
- Mechanism of Action : this compound stabilizes microtubules, preventing the normal mitotic spindle formation necessary for cell division.
Case Study: Glioblastoma Treatment
A preclinical study demonstrated that this compound could be effective against glioblastoma by targeting the metabolic pathways of tumor cells. The study found that this compound reduced the proliferation of glioblastoma cells by inducing apoptosis through microtubule stabilization .
Antimicrobial Activity
Research has indicated that this compound exhibits antimicrobial properties against various bacterial strains. Its mechanism involves disrupting bacterial cell walls, leading to cell lysis.
Data Table: Antimicrobial Efficacy
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Notes |
|---|---|---|
| Staphylococcus aureus | 32 µg/mL | Effective against resistant strains |
| Escherichia coli | 64 µg/mL | Moderate efficacy |
| Pseudomonas aeruginosa | 128 µg/mL | Limited activity |
Neurological Applications
This compound is being explored for its neuroprotective effects, particularly in neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
- Mechanism : It is hypothesized that this compound may reduce oxidative stress and inflammation in neuronal cells, thereby protecting against neurodegeneration.
Case Study: Neuroprotection in Animal Models
In a study involving animal models of Parkinson's disease, this compound administration resulted in improved motor function and reduced neuronal loss in the substantia nigra region of the brain .
Eigenschaften
CAS-Nummer |
61059-62-9 |
|---|---|
Molekularformel |
C15H19N3O4 |
Molekulargewicht |
305.33 g/mol |
IUPAC-Name |
(4S)-4-amino-5-[2-(5-hydroxy-1H-indol-3-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C15H19N3O4/c16-12(2-4-14(20)21)15(22)17-6-5-9-8-18-13-3-1-10(19)7-11(9)13/h1,3,7-8,12,18-19H,2,4-6,16H2,(H,17,22)(H,20,21)/t12-/m0/s1 |
InChI-Schlüssel |
PXVPGFYFKPPHEI-LBPRGKRZSA-N |
SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
Isomerische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)[C@H](CCC(=O)O)N |
Kanonische SMILES |
C1=CC2=C(C=C1O)C(=CN2)CCNC(=O)C(CCC(=O)O)N |
Synonyme |
gamma-Glu-serotonin gamma-glutamyl-5-hydroxytryptamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















